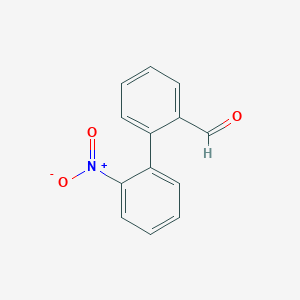

2-(2-Nitrophenyl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9NO3 |

|---|---|

Molecular Weight |

227.21g/mol |

IUPAC Name |

2-(2-nitrophenyl)benzaldehyde |

InChI |

InChI=1S/C13H9NO3/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-9H |

InChI Key |

OTPITYJXOMULCO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 2 2 Nitrophenyl Benzaldehyde

Direct Nitration of Benzaldehyde (B42025) and Isomeric Control

The direct nitration of benzaldehyde typically yields 3-nitrobenzaldehyde (B41214) as the major product. aidic.itwikipedia.org However, strategies have been developed to enhance the formation of the ortho-isomer, 2-(2-nitrophenyl)benzaldehyde.

Optimization of Ortho-Isomer Selectivity

Achieving a high yield of this compound through direct nitration is challenging due to the directing effects of the aldehyde group. aidic.itsci-hub.st Research has shown that the ratio of nitric acid to sulfuric acid in the nitrating mixture significantly influences the isomer distribution. aidic.itresearchgate.netcapes.gov.br Increasing the proportion of nitric acid can favor the formation of the ortho-isomer. researchgate.net This is attributed to the formation of a complex between the benzaldehyde and the nitronium ion, which facilitates ortho-nitration through an intramolecular rearrangement. sci-hub.stresearchgate.netcapes.gov.br The use of acetic anhydride (B1165640) as a reagent has also been reported to increase the selectivity for the ortho-isomer, though this method carries a risk of thermal explosion. sci-hub.stresearchgate.net

A study investigating the nitration of benzaldehyde with a mixed acid composition of 20% HNO3, 20% H2O, and 60% H2SO4 at various temperatures demonstrated that the reactivity of the system increases with temperature. aidic.it While the meta-isomer remains the primary product, manipulation of the reaction conditions can influence the ortho- to meta-isomer ratio. aidic.itresearchgate.net

Influence of Nitrating Agent Composition

The composition of the nitrating agent is a critical factor in controlling the isomeric outcome of benzaldehyde nitration. aidic.itresearchgate.net The concentration of nitric acid in the mixed acid has a direct impact on the reaction rate and the selectivity towards the ortho-isomer. aidic.itunina.it Higher concentrations of nitric acid lead to a greater concentration of the nitronium ion, which in turn increases the reaction rate and favors the formation of the 2-nitro isomer. aidic.itresearchgate.netunina.it

It has been proposed that the coordination of the nitronium ion with the aldehyde group of benzaldehyde forms a complex that preferentially leads to the ortho-product. aidic.itsci-hub.stresearchgate.net The concentration of this complex is dependent on the nitric acid concentration, thus explaining the observed increase in ortho-selectivity with higher nitric acid content. aidic.itresearchgate.net

Table 1: Effect of Nitrating Agent Composition on Benzaldehyde Nitration

| Nitrating Agent Composition (%w/w) | Temperature (°C) | Predominant Isomer | Reference |

| HNO₃ (20%), H₂O (20%), H₂SO₄ (60%) | Ambient | 3-Nitrobenzaldehyde | aidic.it |

| Increased HNO₃/H₂SO₄ ratio | Not specified | Increased 2-Nitrobenzaldehyde (B1664092) yield | researchgate.net |

Catalytic Approaches in Nitration Processes

Catalytic methods offer an alternative to traditional nitration with mixed acids, potentially leading to improved selectivity and milder reaction conditions. The use of an Fe(III) catalyst with N₂O₅ has been shown to nitrate (B79036) benzaldehyde with minimal oxidation. vu.edu.au This system is highly active, allowing for nitration at low temperatures. vu.edu.au

Solid acid catalysts, such as zeolites, have also been explored for aromatic nitration. beilstein-journals.orgncl.res.in While these have shown promise in improving para-selectivity in toluene (B28343) nitration, their application to benzaldehyde to enhance ortho-selectivity is an area of ongoing research. ncl.res.in The development of efficient and recyclable catalysts remains a key objective in advancing the synthesis of this compound. researchgate.net

Synthesis from 2-Nitrotoluene (B74249) Derivatives

Given the challenges of isomeric control in direct nitration, synthetic routes starting from 2-nitrotoluene are often preferred for the preparation of this compound. chem-soc.siwikipedia.orgchemicalbook.com These methods offer greater selectivity for the desired ortho-isomer.

Pathways via 2-Nitrobenzyl Bromide Oxidation

A common strategy involves the bromination of 2-nitrotoluene to form 2-nitrobenzyl bromide, which is subsequently oxidized to the aldehyde. wikipedia.orgjustia.comgoogle.com The bromination is typically carried out via a radical mechanism. google.com The resulting 2-nitrobenzyl bromide can be oxidized using various reagents.

One effective method employs a mixture of dimethyl sulfoxide (B87167) (DMSO) and sodium bicarbonate. google.comgoogle.com This process allows for the direct oxidation of the crude bromination oil containing 2-nitrobenzyl bromide, yielding this compound in high purity after isolation via a bisulfite adduct. google.com Other oxidizing agents that have been used include tertiary amine oxides. justia.com

Another variation involves the hydrolysis of 2-nitrobenzyl bromide to 2-nitrobenzyl alcohol, followed by oxidation to the aldehyde. patsnap.com However, this multi-step process can be time-consuming. google.com

Table 2: Oxidation of 2-Nitrobenzyl Bromide

| Oxidizing Agent | Conditions | Yield | Reference |

| Dimethyl sulfoxide (DMSO) and Sodium Bicarbonate | Up to 100°C | High purity and yield | google.com |

| Tertiary Amine Oxides | Not specified | Good yields | justia.com |

Conversion of 2-Nitrophenylpyruvic Acid Intermediates

An alternative pathway from 2-nitrotoluene involves its condensation with a diester of oxalic acid, such as diethyl oxalate, in the presence of a strong base like sodium ethoxide or sodium methylate, to form an alkali metal salt of 2-nitrophenylpyruvic acid. prepchem.comgoogle.com This intermediate can then be oxidized to this compound.

The oxidation of the 2-nitrophenylpyruvic acid salt is typically carried out using potassium permanganate (B83412) in an alkaline medium. prepchem.comgoogle.com This method has been shown to produce the aldehyde in good yield. google.com A key advantage of this process is that the initial condensation product can be used directly in the oxidation step without isolation. google.com The reaction is often performed in a binary solvent system of water and a water-immiscible organic solvent, such as toluene, to facilitate the separation of the product. google.com Another approach involves the reaction of the 2-nitrophenylpyruvic acid salt with an alkali metal hypochlorite (B82951), followed by hydrolysis to yield the aldehyde. justia.comcasetext.com

Radical Bromination and Oxidative Transformations

A prominent strategy for the synthesis of 2-nitrobenzaldehyde involves the transformation of 2-nitrotoluene. This multi-step process begins with a radical bromination at the benzylic position, followed by oxidation of the resulting benzyl (B1604629) bromide.

One patented process details the conversion of 2-nitrotoluene to 2-nitrobenzyl bromide via a radical mechanism. google.com The resulting "bromination oil," which typically contains 20% to 50% of 2-nitrobenzyl bromide, is then directly oxidized. google.com This oxidation is effectively carried out using a mixture of dimethyl sulfoxide (DMSO) and sodium bicarbonate at temperatures up to 100°C. google.com The final 2-nitrobenzaldehyde product is subsequently isolated in high purity and yield via its bisulfite adduct. google.com This method is advantageous due to its short reaction time. google.com

Historically, the conversion of 2-nitrobenzyl bromide to 2-nitrobenzaldehyde has also been achieved through methods like the Krohnke reaction, though this approach involves the use of expensive and hazardous reagents. justia.com The direct oxidation of the bromination oil presents a more streamlined and industrially viable alternative.

Novel Synthetic Routes

Recent research has focused on developing safer, more efficient, and environmentally friendly methods for synthesizing nitrobenzaldehydes. These novel routes often circumvent the issues associated with traditional methods, such as low yields for the ortho isomer, the use of hazardous materials, and harsh reaction conditions.

A significant advancement in the synthesis and purification of 2-nitrobenzaldehyde involves the protection of the aldehyde group as a 1,3-dioxolane (B20135) (an acetal). researchgate.netprepchem.com This strategy is particularly useful for separating the desired ortho-nitrobenzaldehyde from the meta isomer, which is often the major product in direct nitration of benzaldehyde. researchgate.net

The process involves the reaction of the nitrobenzaldehyde isomer mixture with ethylene (B1197577) glycol or propylene (B89431) glycol in the presence of an acid catalyst to form the corresponding 2-nitrophenyl-1,3-dioxolane derivatives. researchgate.netlookchem.com A key innovation in this route is the use of a recyclable, acidic heterogeneous catalyst, such as a nuclear sulfonic acid type ion exchange resin (Amberlite IR-120), for both the formation and subsequent hydrolysis of the acetal. researchgate.net This catalyst demonstrates high efficiency and can be reused multiple times without significant loss of activity. researchgate.net

The separation of the ortho and meta isomers of 2-nitrophenyl-1,3-dioxolane can be achieved through a combination of stereoselective crystallization and fractional distillation. researchgate.net The dioxolane acetals exhibit greater thermal stability compared to the free aldehydes, reducing safety hazards during distillation. researchgate.netresearchgate.net Once the ortho-isomer of the dioxolane is isolated, the aldehyde group is deprotected via acid-catalyzed hydrolysis to yield pure 2-nitrobenzaldehyde. researchgate.net This route effectively mitigates the safety and environmental risks associated with other synthetic pathways. researchgate.net

Table 1: Acetalization of Nitrobenzaldehyde Isomers This table summarizes the conditions and outcomes for the acetalization reaction, a key step in the purification of 2-nitrobenzaldehyde.

| Starting Material | Catalyst | Reaction Time | Yield | Ortho/Meta Ratio | Source |

|---|---|---|---|---|---|

| Nitrobenzaldehyde mixture | Amberlite IR-120 | 3 hours | 92% | 22:77 (initial) | researchgate.net |

| 3-Nitrobenzaldehyde | p-Toluenesulfonic acid | 4 hours | 100% | N/A | prepchem.com |

A highly selective method for preparing o-nitrobenzaldehyde involves the ozonolysis of symmetrical trans-2,2′-dinitrostilbene. rsc.orgresearchgate.net This approach is notable because it yields exclusively the ortho isomer of nitrobenzaldehyde, thereby avoiding the difficult isomer separation steps required in other methods. rsc.orgresearchgate.net

The principles of green chemistry have been increasingly applied to the synthesis of nitrobenzaldehydes, aiming to reduce environmental impact, lower costs, and improve safety. pku.edu.cnresearchgate.net These methods often employ environmentally benign oxidizing agents and innovative catalytic systems.

One such approach uses nitrotoluene as the starting material, which is first reacted with DMF (dimethylformamide) and DMFA (dimethylformamide dimethyl acetal) to form an N,N-dimethylnitrostyrylamine intermediate. google.com This intermediate is then oxidized to nitrobenzaldehyde using hydrogen peroxide, a green oxidant, in the presence of a metal Schiff base as a catalyst. google.com This two-step method features mild reaction conditions and an increased yield compared to many traditional routes. google.com For o-nitrobenzaldehyde, a yield of 51.3% has been reported using this method. google.com

Another green oxidative strategy involves the selective oxidation of 2-nitrobenzyl alcohol using commercially available sodium hypochlorite (NaClO) as the oxidant. pku.edu.cn The reaction is catalyzed by a water-soluble TEMPO-derivative (TEMPO-COOH), achieving a 93% yield of 2-nitrobenzaldehyde with over 99% purity. pku.edu.cn

Table 2: Green Catalytic Methods for Nitrobenzaldehyde Synthesis This table highlights various green catalytic approaches, detailing the starting materials, catalysts, oxidants, and reported yields.

| Starting Material | Catalyst System | Oxidant | Product | Yield | Source |

|---|---|---|---|---|---|

| o-Nitrotoluene | Metal Schiff base | H₂O₂ | o-Nitrobenzaldehyde | 51.3% | google.com |

| m-Nitrotoluene | Metal Schiff base | H₂O₂ | m-Nitrobenzaldehyde | 41.9% | google.com |

| 2-Nitrobenzyl alcohol | TEMPO-COOH | NaClO | 2-Nitrobenzaldehyde | 93% | pku.edu.cn |

Recent advancements have led to the development of convenient and facile transition-metal-free protocols for synthesizing complex heterocyclic structures derived from nitroaromatics. One such method involves a base-mediated reaction between ortho-heteroatom-substituted aryl aldehydes (like salicylaldehydes or 2-aminobenzaldehydes) and ortho-nitrobenzyl halides. rsc.org

This reaction proceeds through an initial O- or N-alkylation of the aryl aldehyde with the ortho-nitrobenzyl halide, followed by an intramolecular arylogous nitroaldol (Henry) condensation. rsc.org The entire sequence can be performed in one pot and provides access to a diverse range of 2-(2-nitroaryl)benzofuran and 2-(2-nitroaryl)indole derivatives in high yields. rsc.org For example, the reaction of salicylaldehyde (B1680747) with 2-nitrobenzyl bromide using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base yields the corresponding 2-(2-nitrophenyl)benzofuran. rsc.org This strategy is advantageous as it avoids the use of expensive and often toxic transition metal catalysts and starts from readily available materials. rsc.org

Reactivity and Transformational Chemistry of 2 2 Nitrophenyl Benzaldehyde

Reduction and Redox Chemistry

The nitro group of 2-(2-nitrophenyl)benzaldehyde is readily susceptible to reduction, a key transformation that unlocks pathways to various nitrogen-containing heterocyclic systems. The specific product obtained often depends on the reducing agent and reaction conditions employed.

Formation of 2-Aminobenzaldehyde (B1207257)

The reduction of the nitro group in this compound to an amino group yields 2-aminobenzaldehyde. This transformation is a critical step in the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.gov A common method for this reduction involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. conicet.gov.arresearchgate.net For instance, refluxing this compound with iron powder, water, and a catalytic amount of concentrated hydrochloric acid in ethanol (B145695) for 90 minutes effectively produces 2-aminobenzaldehyde. researchgate.net This iron-mediated reduction is considered a robust and straightforward method. conicet.gov.arrsc.org

The resulting 2-aminobenzaldehyde is a valuable intermediate. For example, it can undergo amidation with 2-nitrophenylacetic acid, followed by a potassium carbonate-assisted cyclization to form 3-(2-nitrophenyl)quinolin-2-one, a precursor for the synthesis of alkaloids like neocryptolepine. conicet.gov.arrsc.org

Reductive Cyclization Pathways

The strategic positioning of the nitro and aldehyde groups in this compound allows for intramolecular reductive cyclization reactions, leading to the formation of various heterocyclic structures. The outcome of these reactions is highly dependent on the chosen reagents and reaction conditions.

One notable pathway involves a Zn/H₂O-mediated reductive cyclization process. This method, which utilizes inexpensive and readily available materials, can be employed in a one-pot tandem approach to synthesize complex molecules like 5,6-dihydrobenzo rsc.orgscilit.comimidazo[1,2-c]quinazolines from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and aldehydes. rsc.org

In other instances, the reductive cyclization of derivatives of this compound can lead to different heterocyclic systems. For example, the non-directed reductive cyclization of 2-(2-nitrophenyl)quinoline has been found to yield indazolo[2,3-a]quinoline. rsc.org Furthermore, attempts to synthesize tricyclic compounds through the reductive cyclization of 4-(2-nitrophenyl)-2,6-dimethyl-3,5-dicarbetoxy-1,4-dihydropyridine and 2-(2-nitrophenyl)-4,6-dimethyl-3,5-dicarbetoxy-1,2-dihydropyridine using tin(II) chloride in hydrochloric acid resulted in the formation of indole (B1671886) and quinoline (B57606) derivatives, respectively. scilit.commdpi.com

Condensation Reactions and Derivative Synthesis

The aldehyde functional group in this compound is a key site for condensation reactions, enabling the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and more complex heterocyclic structures like acridones.

Schiff Base Formation with Primary Amines

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). researchgate.netscivisionpub.com This reaction typically involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. wiserpub.com The formation of these Schiff bases is a versatile method for creating new organic compounds with potential applications in various fields. researchgate.netscivisionpub.com For example, Schiff bases derived from 2-nitrobenzaldehyde (B1664092) and different primary amines have been synthesized and studied. wiserpub.com The general structure of these compounds features the R1HC=N-R2 moiety, where R1 and R2 can be various alkyl or aryl groups. scivisionpub.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Primary Amine | Schiff Base | researchgate.netscivisionpub.com |

| 2-Nitrobenzaldehyde | 4-Chloroaniline | N-oxide derivative | wiserpub.com |

| 2-Nitrobenzaldehyde | 2-Aminopyridine | Schiff Base | wiserpub.com |

Hydrazone Derivatives Formation

Similar to the formation of Schiff bases, this compound can react with hydrazine (B178648) or its derivatives to form hydrazones. researchgate.netevitachem.com These compounds are characterized by the C=N-N functional group. evitachem.com The reaction proceeds through the condensation of the aldehyde with the hydrazine. evitachem.com Hydrazones derived from 2-nitrobenzaldehyde are used as precursors in the synthesis of other compounds and as ligands in coordination chemistry. evitachem.com For instance, benzaldehyde (B42025) (2-nitrophenyl)hydrazone is a known derivative. evitachem.com The nitro group on the phenyl ring can be subsequently reduced to an amino group using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. evitachem.com

| Reactant 1 | Hydrazine Derivative | Product Type | Reference |

| This compound | Hydrazine/Substituted Hydrazine | Hydrazone | researchgate.netevitachem.com |

| Benzaldehyde | 2-Nitrophenylhydrazine | N-Benzylidene-N'-(2-nitro-phenyl)-hydrazine | evitachem.com |

| Aliphatic Aldehydes | 2-Nitrophenylhydrazine | Aliphatic Aldehyde 2-Nitrophenylhydrazones | evitachem.com |

Acridone and N-Oxide Synthesis

This compound and its derivatives serve as precursors for the synthesis of more complex heterocyclic systems like acridones and their N-oxides. researchgate.net Acridone derivatives are found in numerous natural products. The synthesis of acridones can be achieved through various methods, often involving cyclization reactions. For example, the reaction of o-chlorobenzoic acid with substituted anilines can yield N-phenylanthranilic acids, which can then be cyclized to form acridones using catalysts like concentrated H₂SO₄, PPA, or POCl₃.

N-oxides can also be synthesized from derivatives of 2-nitrobenzaldehyde. For example, a novel N-oxide was synthesized from 2-nitrobenzaldehyde and 4-chloroaniline. wiserpub.com Another approach involves the condensation of 2-methylbenzothiazole-N-oxide with substituted benzaldehydes in the presence of a base catalyst to produce 2-styrylbenzothiazole-N-oxides. nih.gov

| Precursor | Reaction Type | Product | Reference |

| o-Chlorobenzoic acid and substituted anilines | Condensation and Cyclization | Acridone derivatives | |

| 2-Nitrobenzaldehyde and 4-chloroaniline | Condensation | N-oxide derivative | wiserpub.com |

| 2-Methylbenzothiazole-N-oxide and substituted benzaldehydes | Aldol-type condensation | 2-Styrylbenzothiazole-N-oxides | nih.gov |

Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, which are α,β-unsaturated ketones. chemrevlett.comnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. chemrevlett.comrasayanjournal.co.in When 2-nitrobenzaldehyde is used as the aldehyde component, it reacts with various acetophenones to yield chalcones bearing a 2-nitrophenyl moiety. These compounds are of significant interest due to their potential biological activities. researchgate.netresearchgate.net

The synthesis of (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one has been accomplished through the Claisen-Schmidt condensation of 2-nitrobenzaldehyde and 2-nitroacetophenone. mdpi.com The reaction is typically carried out in ethanol using sodium hydroxide (B78521) as the base, yielding the target chalcone. mdpi.com However, the reactivity of 2-nitrobenzaldehyde in this condensation can be influenced by the other reactant. For instance, the reaction between 4-methoxyacetophenone and 2-nitrobenzaldehyde under conventional heating did not yield the expected chalcone. Instead, the reaction stopped at the formation of the aldol (B89426) addition product, 3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one. This outcome is attributed to the electronic effect of the nitro group, which can decrease the reactivity of the carbonyl carbon towards nucleophilic attack.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | 2-Nitroacetophenone | NaOH, Ethanol, rt, 3h | (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | 42% | mdpi.com |

| 2-Nitrobenzaldehyde | 4-Methoxyacetophenone | NaOH, Conventional Heating | 3-Hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one (Aldol Product) | 59% |

Polyhydroquinoline Formation

Polyhydroquinolines are a significant class of heterocyclic compounds synthesized via multicomponent reactions, most notably the Hantzsch reaction. tandfonline.com These reactions are highly efficient, allowing for the one-pot synthesis of complex molecules from simple starting materials. tandfonline.comfrontiersin.org 2-Nitrobenzaldehyde is frequently employed as the aldehyde component in the four-component condensation with a β-ketoester (like ethyl acetoacetate), a β-dicarbonyl compound (like dimedone), and an ammonium (B1175870) source (like ammonium acetate). researchgate.netrsc.orgarkat-usa.org

The reaction proceeds through a cascade of events, including Knoevenagel condensation and Michael addition, to construct the dihydropyridine (B1217469) ring, which is fused to the cyclohexenone ring derived from dimedone. frontiersin.org The use of aldehydes with electron-withdrawing groups, such as 2-nitrobenzaldehyde, generally results in good yields. tandfonline.com For example, the synthesis of ethyl 2-methyl-5-oxo-4-(2-nitrophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate demonstrates this transformation. arkat-usa.org Furthermore, by using long-chain fatty alcohols or acids as the keto-ester component, various lipophilic polyhydroquinoline derivatives of 2-nitrobenzaldehyde have been prepared and studied for their antioxidant properties. researchgate.netrsc.orgnih.gov

| Aldehyde | Other Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Dimedone, Ethyl acetoacetate (B1235776), Ammonium acetate (B1210297) | Solvent-free, Microwave irradiation | Ethyl 2-methyl-5-oxo-4-(2-nitrophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Not specified | arkat-usa.org |

| 2-Nitrobenzaldehyde | Dimedone, Octadecyl acetoacetate, Ammonium acetate | Zwitterionic salt catalyst, 80 °C, 3h | Octadecyl 2-methyl-4-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 72% | rsc.org |

| 2-Nitrobenzaldehyde | Methyl acetoacetate, Ammonium acetate | Solvent-free, Mechanical stirring, rt | 2,6-Dimethyl-3,5-dicarbomethoxy-4-(2-nitrophenyl)-1,4-dihydropyridine | Not specified |

Porphyrin Synthesis

Porphyrins are macrocyclic compounds with significant applications in various scientific fields. chemijournal.com The synthesis of meso-substituted porphyrins often involves the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde. acs.org 2-Nitrobenzaldehyde serves as a key precursor for introducing 2-nitrophenyl groups at the meso positions of the porphyrin core. scielo.brscielo.br

Two common methods for this synthesis are the Lindsey and the Gonsalves methods. The Lindsey synthesis involves the condensation of pyrrole and aldehydes at low concentrations in a chlorinated solvent, followed by oxidation. chemijournal.comnih.gov For example, 5-(2'-nitrophenyl)-10,15,20-triphenyl-porphyrin was synthesized in 22% yield by reacting 2-nitrobenzaldehyde, benzaldehyde, and 5-phenyl-dipyrromethane in dichloromethane (B109758) with a BF3 catalyst. rsc.org The Gonsalves method employs a nitrobenzene (B124822)/propionic acid medium, where nitrobenzene acts as both the solvent and the oxidant. scielo.brscielo.br This method has been used to create a series of asymmetrically substituted porphyrins by reacting pyrrole with a mixture of 2-nitrobenzaldehyde and 4-carboxybenzaldehyde. scielo.brscielo.br By carefully controlling the molar ratios of the aldehydes, specific porphyrins like 5,10,15-tris(4-carboxyphenyl)-20-mono(2-nitrophenyl)porphyrin can be obtained, albeit in modest yields after purification. scielo.br

| Aldehyde(s) | Pyrrole Source | Method/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde, Benzaldehyde | 5-Phenyl-dipyrromethane | Lindsey Method (BF3, CH2Cl2) | 5-(2'-Nitrophenyl)-10,15,20-triphenyl-porphyrin | 22% | rsc.org |

| 2-Nitrobenzaldehyde, 4-Carboxybenzaldehyde | Pyrrole | Gonsalves Method (Propionic acid/Nitrobenzene, 120°C) | 5,10,15-Tris(4-carboxyphenyl)-20-mono(2-nitrophenyl)porphyrin | 5% | scielo.brscielo.br |

| 2-Nitrobenzaldehyde, 4-Carboxybenzaldehyde | Pyrrole | Gonsalves Method (Propionic acid/Nitrobenzene, 120°C) | 5-Mono(4-carboxyphenyl)-10,15,20-tris(2-nitrophenyl)porphyrin | 5% | scielo.br |

Nucleophilic Addition Reactions

The aldehyde functional group in 2-nitrobenzaldehyde is electrophilic and readily undergoes nucleophilic addition reactions. Furthermore, α,β-unsaturated systems derived from it, such as chalcones, are susceptible to conjugate or Michael additions.

Michael Addition Pathways

Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wiserpub.com While 2-nitrobenzaldehyde itself is not a Michael acceptor, the unsaturated compounds derived from it are excellent substrates for this reaction. A prime example is the Hantzsch synthesis of polyhydroquinolines (see Section 3.2.5). A plausible mechanism for this reaction involves the initial Knoevenagel condensation of 2-nitrobenzaldehyde with a β-dicarbonyl compound like dimedone to form an α,β-unsaturated intermediate (a Knoevenagel adduct). frontiersin.orgrsc.org Concurrently, the other β-dicarbonyl reactant (e.g., ethyl acetoacetate) reacts with ammonia (B1221849) (from ammonium acetate) to form a β-enaminone. This enaminone then acts as the Michael donor, adding to the Knoevenagel adduct in a crucial Michael addition step that forms a key intermediate in the pathway to the final polyhydroquinoline product. frontiersin.org This demonstrates how 2-nitrobenzaldehyde facilitates Michael addition pathways through its transformation into reactive unsaturated systems.

Darzens Condensation Applications

The Darzens condensation is a reaction between a carbonyl compound and an α-haloester or related compound in the presence of a base to form an α,β-epoxy ester (glycidic ester) or amide. rsc.orgorganic-chemistry.org This reaction provides a direct route to epoxides, which are valuable synthetic intermediates. rsc.org 2-Nitrobenzaldehyde has been successfully employed in Darzens condensations with α-chloroacetamides. rsc.org The reaction, typically using sodium ethoxide in ethanol at room temperature, yields 3-(2-nitrophenyl)oxirane-2-carboxamides. rsc.org These reactions generally produce a mixture of cis and trans isomers, with the trans isomer often being predominant and more easily purified. rsc.org The resulting epoxides, such as (3-(2-nitrophenyl)oxiran-2-yl)(phenyl)methanone, have themselves been investigated as precursors for other heterocyclic systems and have shown potential biological activity. haramaya.edu.et

| Aldehyde | α-Halo Compound | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | 2-Chloro-N-phenylacetamide | NaOEt, EtOH, rt, 7h | trans-3-(2-Nitrophenyl)-N-phenyloxirane-2-carboxamide | rsc.org |

| 2-Nitrobenzaldehyde | N-(4-Bromophenyl)-2-chloroacetamide | NaOEt, EtOH, rt, 7h | trans-N-(4-Bromophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide | rsc.org |

Morita-Baylis-Hillman (MBH) Adduct Chemistry

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or phosphine. nih.govnih.gov The reaction is highly atom-economical and generates densely functionalized molecules. nih.gov Aromatic aldehydes bearing electron-withdrawing groups, like 2-nitrobenzaldehyde, are known to be reactive partners in the MBH reaction. nih.gov

MBH reactions involving 2-nitrobenzaldehyde have been carried out with activated alkenes like methyl acrylate, methyl vinyl ketone, and N-butylacrylamide. tandfonline.comacademie-sciences.fr These reactions yield versatile allylic alcohol adducts. For example, the reaction with N-butylacrylamide in the presence of 3-hydroxyquinuclidine produces N-butyl-2-(hydroxy(2-nitrophenyl)methyl)acrylamide. academie-sciences.fr The resulting MBH adducts derived from 2-nitrobenzaldehyde are not merely final products but serve as valuable synthetic intermediates. They have been utilized as key synthons in the construction of more complex, drug-like scaffolds, including quinoline and 2-quinolone derivatives. tandfonline.com

| Aldehyde | Activated Alkene | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Methyl acrylate | DABCO | Morita-Baylis-Hillman Adduct | tandfonline.com |

| 2-Nitrobenzaldehyde | Methyl vinyl ketone | DABCO | Morita-Baylis-Hillman Adduct | tandfonline.com |

| 2-Nitrobenzaldehyde | N-Butylacrylamide | 3-Hydroxyquinuclidine, 2-MeTHF:H2O, rt | N-butyl-2-(hydroxy(2-nitrophenyl)methyl) acrylamide | academie-sciences.fr |

Intramolecular Cyclization Processes

The strategic placement of the aldehyde and nitro groups in this compound and its derivatives enables a range of intramolecular cyclization reactions, which are fundamental in the synthesis of diverse heterocyclic compounds.

The synthesis of cinnoline (B1195905) and 1,2,4-benzotriazine (B1219565) derivatives can be achieved through multi-step pathways that may originate from precursors related to this compound. A notable approach involves the intramolecular cyclization of 3-substituted isoindolin-1-ones. escholarship.orgnih.govresearcher.life These isoindolin-1-one (B1195906) intermediates are prepared via an addition reaction. For instance, the synthesis of 2-(2-nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile is accomplished through a one-pot reaction between 2-cyanobenzaldehyde (B126161) and 2-(2-nitrophenyl)acetonitrile. acs.org This process involves a nucleophilic addition, followed by cyclization and rearrangement. acs.org

Similarly, derivatives of 3-((nitrophenyl)amino)isoindolin-1-one are prepared from 2-cyanobenzaldehyde and various 2-nitroaniline (B44862) derivatives. acs.org The subsequent intramolecular cyclization of these isoindolin-1-one precursors leads to the formation of the target cinnoline and 1,2,4-[e]-benzotriazine ring systems in fair to high yields. escholarship.orgnih.govresearcher.liferesearchgate.net Another synthetic route involves a transition-metal-free intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine, which proceeds through a 2-nitrosobenzaldehyde intermediate to yield cinnolines. rsc.org

Table 1: Synthesis of Cinnoline and Benzotriazine Precursors

| Starting Material 1 | Starting Material 2 | Intermediate Product | Final Heterocycle Class | Ref |

|---|---|---|---|---|

| 2-Cyanobenzaldehyde | 2-(2-Nitrophenyl)acetonitrile | 2-(2-Nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile | Cinnoline | acs.org |

The Hantzsch pyridine (B92270) synthesis, when applied to 2-nitrobenzaldehyde and ethyl acetoacetate, yields not only the expected isomeric 1,4- and 1,2-dihydropyridines but also two tricyclic compounds. scilit.comresearchgate.net The subsequent reductive cyclization of the isolated dihydropyridine intermediates, specifically 4-(2-nitrophenyl)-2,6-dimethyl-3,5-dicarbetoxy-1,4-dihydropyridine and 2-(2-nitrophenyl)-4,6-dimethyl-3,5-dicarbetoxy-1,2-dihydropyridine, using reagents like tin(II) chloride in hydrochloric acid, does not yield the tricyclic compounds directly. scilit.comresearchgate.net Instead, this process triggers a rearrangement to form indole and quinoline derivatives, respectively. scilit.comresearchgate.net

The proposed mechanism for the formation of quinoline derivatives from 1,2-dihydropyridines involves a series of steps initiated by the reduction of the nitro group. mdpi.com This is followed by a ring-opening of the dihydropyridine unit and subsequent cyclization and isomerization steps to furnish the quinoline scaffold. mdpi.com

Table 2: Hantzsch Reaction Products and Subsequent Rearrangements

| Dihydropyridine Intermediate | Reaction Condition | Product | Ref |

|---|---|---|---|

| 4-(2-Nitrophenyl)-2,6-dimethyl-3,5-dicarbetoxy-1,4-dihydropyridine | SnCl₂ / HCl | Indole derivative | scilit.com |

A transition metal-free, base-mediated intramolecular arylogous nitroaldol (Henry) condensation provides an efficient route to 2-(2-nitroaryl)benzofuran and 2-(2-nitroaryl)indole derivatives. rsc.orgnih.gov This strategy involves the reaction of ortho-heteroatom-substituted aryl aldehydes or ketones (such as salicylaldehydes or N-substituted-2-aminobenzaldehydes) with 2-nitrobenzyl halides. rsc.orgresearchgate.netrsc.org The reaction proceeds through an initial O- or N-benzylation to form an intermediate that contains both the arylogous nitroaldol donor (the nitrophenyl moiety) and the electrophilic carbonyl group. rsc.orgnih.gov

This intermediate then undergoes a base-mediated intramolecular cyclization. For example, treating the O-benzylated intermediate derived from salicylaldehyde (B1680747) and 1-(bromomethyl)-2-nitrobenzene with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of 2-(2-nitrophenyl)benzofuran in good yields. rsc.orgrsc.org A similar one-pot procedure can be applied to synthesize a variety of substituted 2-(2-nitrophenyl)indole derivatives from the corresponding N-substituted anilines. rsc.org

Derivatives of 2-nitrobenzaldehyde serve as precursors for the synthesis of complex triazole systems. One method involves the reaction of dichlorodiazadienes, which can be synthesized from nitrobenzaldehydes, with sodium azide (B81097). unec-jeas.com This reaction forms unstable bis-azide intermediates that undergo intramolecular cyclization with the elimination of nitrogen to yield 4-azido-2H-1,2,3-triazoles. unec-jeas.com

Another approach utilizes o-propargyloxy-substituted benzaldehydes, which can be derived from related precursors. These aldehydes are converted into 4-azido-2,5-diaryl-1,2,3-triazoles. nih.gov The resulting molecules contain both an azide and an acetylene (B1199291) fragment, setting the stage for a thermal [2+3] intramolecular cycloaddition. This cyclization, often performed by refluxing in o-xylene, produces unique condensed heterocycles containing two triazole rings. nih.gov

The most direct application of this compound in forming benzimidazoles is through its condensation with o-phenylenediamines. samipubco.comias.ac.in Research has shown that 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole can be prepared on a multi-gram scale by condensing 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde. nih.govnih.gov This reaction is often facilitated by a catalyst or an oxidizing agent like sodium metabisulfite (B1197395) under mild conditions. ias.ac.in The resulting 2-(2-nitrophenyl)-1H-benzimidazole scaffold is a key intermediate that can be further functionalized, for example, through palladium-catalyzed cross-coupling reactions to introduce various substituents at the 5(6)-position. nih.govnih.gov

Table 3: Synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole Derivatives

| o-Phenylenediamine (B120857) Reactant | Aldehyde | Catalyst/Reagent | Product | Ref |

|---|---|---|---|---|

| 4-Bromo-1,2-diaminobenzene | 2-Nitrobenzaldehyde | Sustainable approach | 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole | nih.govnih.gov |

| o-Phenylenediamines | 2-Nitrobenzaldehyde | Sodium metabisulfite | 2-(2-Nitrophenyl)-1H-benzimidazole | ias.ac.in |

Triazole Synthesis via Intramolecular Cyclization

Rearrangement Reactions

Beyond cyclizations, this compound and its immediate derivatives can undergo other significant rearrangement reactions. A notable example is the acid-catalyzed rearrangement of 3-(2-nitrophenyl)oxirane-2-carboxamides. rsc.org These oxiranes are synthesized via the Darzens condensation of 2-nitrobenzaldehyde with N-substituted 2-chloroacetamides. rsc.org

When these trans-3-(2-nitrophenyl)oxirane-2-carboxamides are heated in acetic acid in the presence of sulfuric acid, they undergo a novel rearrangement. rsc.org The reaction cascade is believed to initiate with a Meinwald-type rearrangement, leading to a ketone intermediate. This is followed by further transformations that ultimately yield N¹-(2-Carboxyphenyl)oxalamides quantitatively. rsc.org This process represents a unique transformation where the oxirane ring is opened and the nitrophenyl moiety participates in the formation of a new, rearranged acyclic structure. rsc.org

Acid-Catalyzed Rearrangements of Oxirane Derivatives

Oxiranes, or epoxides, are three-membered cyclic ethers that exhibit significant ring strain, making them susceptible to ring-opening reactions under both acidic and basic conditions. When substituted with a 2-nitrophenyl group, as in the derivatives of this compound, their reactivity in the presence of acid leads to notable molecular rearrangements.

The acid-catalyzed opening of an epoxide typically begins with the protonation of the epoxide oxygen, which enhances its leaving group ability. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgopenstax.org The subsequent nucleophilic attack can proceed via a mechanism that has characteristics of both SN1 and SN2 pathways. In asymmetric epoxides, the nucleophile generally attacks the more substituted carbon atom if there is a tertiary carbon, a hallmark of an SN1-like mechanism where positive charge is better stabilized. libretexts.orglibretexts.org If the carbons are primary or secondary, the attack often occurs at the less substituted carbon, typical of an SN2-like mechanism. libretexts.org

A significant study in this area involves the acid-catalyzed rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides and (3-(2-nitrophenyl)oxiran-2-yl)(aryl)methanones. rsc.orgrsc.org This research has demonstrated a novel one-pot synthesis of N¹-(2-carboxyaryl)-N²-(aryl or H)oxalamides and N-(2-carboxyphenyl)aryloxalmonoamides, respectively. rsc.orgrsc.org The process involves both a classical Meinwald rearrangement and a new rearrangement sequence. rsc.orgrsc.org

The reaction of trans-3-(2-nitrophenyl)oxirane-2-carboxamides with sulfuric acid in boiling acetic acid leads to an almost quantitative yield of the rearranged product. rsc.org This transformation is significant as it provides a high-yield, operationally simple method to access derivatives of both anthranilic acid and oxalamides. rsc.orgrsc.org

The general mechanism for the acid-catalyzed rearrangement of a 2-substituted-3-(2-nitrophenyl)oxirane involves the following key steps:

Protonation of the oxirane oxygen by the acid catalyst.

Cleavage of the C-O bond, leading to the formation of a carbocationic intermediate. The positive charge is preferentially located at the carbon atom that can best stabilize it.

A 1,2-hydride or 1,2-aryl/alkyl shift (Meinwald rearrangement) to the carbocationic center, resulting in the formation of a carbonyl compound. rsc.org

In the specific case of 3-(2-nitrophenyl)oxirane-2-carboxamides, the rearrangement is more complex. DFT calculations have suggested that the ortho-nitro group directly participates in the nucleophilic opening of the oxirane ring, and the amide group facilitates proton transfers, while the N-aryl group can act as a site for ring-closing via a Friedel-Crafts type alkylation. researchgate.net

| Starting Material | Reagents | Product | Yield (%) | Ref |

| trans-3-(2-Nitrophenyl)oxirane-2-carboxamide | H₂SO₄, AcOH, reflux | N¹-(2-Carboxyphenyl)oxalamide | ~100 | rsc.org |

| trans-N-Phenyl-3-(2-nitrophenyl)oxirane-2-carboxamide | H₂SO₄, MeCN, reflux | N¹-(2-Carboxyphenyl)-N²-phenyloxalamide | 30 | rsc.org |

| trans-N-Phenyl-3-(2-nitrophenyl)oxirane-2-carboxamide | H₂SO₄, AcOH, reflux | N¹-(2-Carboxyphenyl)-N²-phenyloxalamide | 10 | rsc.org |

Photochemical Rearrangements of Nitrobenzyl Compounds

The photochemistry of ortho-nitrobenzyl compounds is a well-established field, primarily known for their use as photolabile protecting groups. nih.govrsc.org The core of this chemistry lies in a light-induced intramolecular rearrangement that ultimately converts the nitro group into a nitroso group and oxidizes the benzylic position. nih.govrsc.org This general mechanism is applicable to this compound and its derivatives.

Upon irradiation with UV light, typically around 350-365 nm, the ortho-nitrobenzyl compound is excited to its singlet state, which can then undergo intersystem crossing to a triplet state. cdnsciencepub.comresearchgate.net The excited nitro group then abstracts a hydrogen atom from the benzylic position (in this case, the aldehyde hydrogen), leading to the formation of a transient biradical species. acs.org This is followed by the formation of an aci-nitro intermediate. nih.govresearchgate.net

The aci-nitro intermediate is a key branching point in the reaction pathway. nih.gov It can undergo several transformations depending on the solvent and pH. nih.govnih.gov A common pathway involves cyclization to form a transient benzisoxazolidine intermediate, which then rearranges and fragments to release the protected group and form an ortho-nitrosobenzaldehyde derivative. nih.govnih.gov In the case of this compound itself, the photochemical rearrangement would be expected to yield 2-nitrosobenzoic acid, following the oxidation of the aldehyde group.

Photoexcitation: The molecule absorbs a photon, promoting the nitro group to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts the aldehydic hydrogen.

Intermediate Formation: Formation of an aci-nitro intermediate.

Rearrangement and Oxidation: The intermediate rearranges, often through cyclic species, to yield the final ortho-nitroso product.

This photochemical property is harnessed in "caged compounds," where a biologically active molecule is rendered inactive by attachment to an o-nitrobenzyl group and can be released with spatial and temporal precision using light. nih.govresearchgate.netnih.gov The efficiency of this photorelease, or quantum yield, can be influenced by substituents on the aromatic ring and the nature of the benzylic position. sonar.ch

| Compound Family | Key Intermediate | Final Product Type | Application | Ref |

| o-Nitrobenzyl alcohols | Aci-nitro tautomer, Benzisoxazolidine | o-Nitroso aldehyde/ketone | Photolabile protecting groups | nih.gov |

| o-Nitrobenzyl ethers | Aci-nitro tautomer, Dihydrobenz[c]isoxazol-1-ol | o-Nitroso aldehyde/ketone | Photolabile protecting groups, Caged compounds | researchgate.netnih.gov |

| This compound | Aci-nitro tautomer | 2-Nitrosobenzoic acid (expected) | N/A | rsc.org |

Role As a Key Building Block in Advanced Material and Chemical Synthesis

Precursor for Pharmaceutically Relevant Scaffolds

The intricate architecture of 2-(2-Nitrophenyl)benzaldehyde makes it an ideal starting material for the construction of various heterocyclic frameworks that form the core of many therapeutic agents. Its utility is particularly pronounced in the synthesis of dihydropyridine (B1217469) derivatives and in broader applications within heterocyclic drug discovery.

Dihydropyridine Derivative Synthesis

This compound is a well-established reactant in the Hantzsch dihydropyridine synthesis, a one-pot multicomponent reaction that also involves a β-ketoester and a nitrogen donor like ammonia (B1221849) or an ammonium (B1175870) salt. mdpi.com This reaction is instrumental in producing 1,4-dihydropyridine (B1200194) (DHP) derivatives, a class of compounds renowned for their pharmacological activities.

The reaction between this compound, ethyl acetoacetate (B1235776), and ammonium hydroxide (B78521) in ethanol (B145695), for instance, yields isomeric 1,4- and 1,2-dihydropyridine products. mdpi.com Specifically, the reaction can produce Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and Diethyl 4,6-dimethyl-2-(2-nitrophenyl)-1,2-dihydropyridine-3,5-dicarboxylate. mdpi.com Under certain conditions, this reaction can also lead to the formation of tricyclic compounds through intramolecular redox reactions. mdpi.com

The synthesis of nifedipine, a prominent calcium channel blocker, and its derivatives often utilizes 2-nitrobenzaldehyde (B1664092), a closely related precursor, highlighting the importance of the o-nitrophenyl moiety in accessing these structures. The synthesis of related dihydropyridines from this compound follows similar principles.

A study on the reaction of 5-hydroxy-2-nitrobenzaldehyde (B108354) with ethyl acetoacetate in the presence of ammonia yielded the expected 1,4- and 1,2-dihydropyridine isomers. vulcanchem.com However, the use of 2-nitrobenzaldehyde itself under similar conditions can result in a mixture of the two dihydropyridine isomers along with two tricyclic compounds. vulcanchem.comresearchgate.net Subsequent attempts to synthesize these tricyclic compounds through reductive cyclization of the dihydropyridine products led to the formation of indole (B1671886) and quinoline (B57606) derivatives, showcasing the rich and sometimes unexpected reactivity of these systems. vulcanchem.comresearchgate.net

| Reactants | Catalyst/Solvent | Key Products | Reference |

| This compound, Ethyl acetoacetate, Ammonium hydroxide | Ethanol | Diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, Diethyl 4,6-dimethyl-2-(2-nitrophenyl)-1,2-dihydropyridine-3,5-dicarboxylate, Tricyclic byproducts | mdpi.com |

| 5-Hydroxy-2-nitrobenzaldehyde, Ethyl acetoacetate, Ammonia | - | 4-(5-hydroxy-2-nitrophenyl)-1,4-dihydropyridine and 2-(5-hydroxy-2-nitrophenyl)-1,2-dihydropyridine derivatives | vulcanchem.com |

| 2-Nitrobenzaldehyde, Ethyl acetoacetate, Ammonia | - | Two isomeric dihydropyridines and two tricyclic compounds | vulcanchem.comresearchgate.net |

Application in Heterocyclic Drug Discovery

Beyond dihydropyridines, this compound is a valuable precursor for a variety of other heterocyclic systems with potential therapeutic applications. The presence of the nitro group provides a handle for further chemical transformations, such as reduction to an amino group, which can then participate in cyclization reactions to form new heterocyclic rings.

For example, the reductive cyclization of dihydropyridines derived from 2-nitrobenzaldehyde has been shown to produce indole and quinoline derivatives. vulcanchem.comresearchgate.net Quinolines are a prominent scaffold in medicinal chemistry, with applications as antimalarial, antibacterial, and anticancer agents. A multi-component reaction involving anilines, 2-nitrobenzaldehyde, and propargyl alcohol in the presence of copper bromide has been utilized to synthesize (2-(2-nitrophenyl)quinolin-4-yl)methanol. nih.gov

Furthermore, the reaction of 2-nitrobenzaldehyde with methyl propiolate and ammonium acetate (B1210297) can yield not only the expected dihydropyridine but also a 1,2-dihydropyridine isomer, which can be further transformed into benzo[h] researchgate.netCurrent time information in Bangalore, IN.naphthyridines. wiserpub.com These compounds have been identified as potential starting materials for the development of new antimalarial agents. wiserpub.com

The versatility of this compound extends to the synthesis of Schiff bases, which are formed through condensation with primary amines. wiserpub.com These Schiff bases can serve as intermediates for a wide range of heterocyclic compounds and have been investigated for their own biological activities. wiserpub.comscirp.org

Synthetic Intermediate for Specialized Chemicals

The reactivity of this compound also lends itself to the synthesis of various specialized chemicals, including dyes, pigments, materials with non-linear optical properties, and functional polymers.

Dyes and Pigments

The chromophoric properties of molecules containing nitro and azo groups make this compound a potential precursor for the synthesis of dyes and pigments. Azo dyes, characterized by the -N=N- linkage, are a significant class of colorants. The synthesis of such dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. While direct synthesis from this compound is not extensively documented, its derivatives can be employed. For instance, the reduction of the nitro group in this compound would yield an amino group, which can then be diazotized and coupled to create azo dyes.

Relatedly, derivatives of benzaldehyde (B42025) are used in the synthesis of azo dyes. For example, 2-hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde is synthesized via the diazonium coupling of p-nitroaniline with salicylaldehyde (B1680747). uobasrah.edu.iq This azo compound can then be further reacted to form azo-Schiff base dyes. uobasrah.edu.iq The synthesis of novel acid dyes with a coumarin (B35378) moiety has also been reported, starting from precursors that could be conceptually derived from nitrophenyl aldehydes. scirp.org The general principle involves creating a diazonium salt from an aminobenzenesulfonamide and coupling it with a phenolic compound like salicylaldehyde. acs.org

Non-Linear Optic Materials

Non-linear optical (NLO) materials, which exhibit a nonlinear response to intense electromagnetic fields, are crucial for applications in photonics and optoelectronics. Organic molecules with large hyperpolarizabilities, often featuring electron-donating and electron-accepting groups connected by a π-conjugated system, are promising candidates for NLO materials.

The structure of this compound, with its electron-withdrawing nitro group, makes it a suitable building block for NLO-active compounds. Schiff bases derived from 2-nitrobenzaldehyde are of particular interest. For example, the condensation of 2-nitrobenzaldehyde with various amines can lead to compounds with significant second-order NLO properties. rsc.org The nitro group acts as a potent electron acceptor, enhancing the molecular polarizability. For instance, (E)-Methyl 3-(2-nitrophenyl)acrylate, a derivative of 2-nitrobenzaldehyde, has been noted for its potential in NLO applications.

Research has shown that nitrophenylhydrazone crystals, which can be synthesized from nitrophenylhydrazine (B1144169) and a suitable aldehyde, exhibit large macroscopic second-order nonlinearity. researchgate.net The incorporation of a nitro group is a common strategy to enhance the NLO response in organic chromophores.

Polymer Chemistry Applications

In the realm of polymer chemistry, this compound and its derivatives offer pathways to introduce specific functionalities into polymer chains. wiserpub.com The aldehyde group can participate in various polymerization reactions or be used to modify existing polymers. The nitro group, on the other hand, can be used as a handle for further functionalization or to impart specific properties to the polymer.

One notable application is in the development of photo-responsive polymers. Ortho-nitrobenzyl esters are well-known photolabile protecting groups that can be cleaved upon irradiation with UV light. mdpi.com This property has been exploited in polymer science to create photoresists and to control the surface chemistry of materials. While not a direct polymerization monomer in this context, this compound shares the key o-nitrobenzyl structural motif, suggesting its potential utility in creating photo-responsive polymer networks. The photolysis of such groups can release carboxylic acids, altering the local chemical environment and enabling applications such as the fabrication of micro-patterns on surfaces. mdpi.com

Furthermore, 2-nitrobenzaldehyde has been mentioned as a starting material for the synthesis of Schiff bases that can be incorporated into polymer backbones, potentially leading to materials with interesting thermal, optical, or biological properties. researchgate.netwiserpub.com The reactivity of the aldehyde and the electronic properties of the nitrophenyl ring make it a versatile component for designing functional macromolecules.

Derivatization in Analytical Chemistry Methodologies

In analytical chemistry, 2-Nitrobenzaldehyde serves as a crucial derivatizing agent, transforming target analytes into forms that are more suitable for separation and detection. Its aldehyde functional group readily reacts with specific moieties, most notably primary amines, to create new, stable compounds with enhanced detectability. This process is fundamental in trace analysis, particularly for monitoring banned substances in food products and environmental samples.

Formation of Stable Adducts for Detection

The primary application of 2-Nitrobenzaldehyde (2-NBA) as a derivatizing reagent is in the analysis of nitrofuran antibiotics. mdpi.com Nitrofurans are rapidly metabolized in animals, and their residues become covalently bound to tissue proteins, making the parent drugs undetectable. mdpi.commdpi.com Analytical methods, therefore, target the stable tissue-bound metabolites. mdpi.com These metabolites, however, are often small, polar molecules, which are difficult to extract and analyze using standard chromatographic techniques. researchgate.netresearchgate.net

To overcome this, a derivatization step is employed following a mild acid hydrolysis that liberates the metabolites from the proteins. irispublishers.com 2-Nitrobenzaldehyde reacts with the primary amine group of the released nitrofuran side-chain metabolites to form stable Schiff base adducts. mdpi.com These resulting nitrophenyl (NP) derivatives are larger, less polar, and possess a strong chromophore, making them ideal for detection. researchgate.netresearchgate.net This reaction is a cornerstone of regulatory methods for monitoring nitrofuran abuse in food production. The derivatization significantly enhances the sensitivity and selectivity of the subsequent analysis. mdpi.com For instance, the plant growth regulator daminozide (B1669788) is also determined by hydrolyzing it to unsymmetrical dimethyl hydrazine (B178648) (UDMH), which is then derivatized with 2-NBA to form a stable hydrazone for gas chromatographic analysis. oup.com

Table 1: Derivatization of Nitrofuran Metabolites with 2-Nitrobenzaldehyde This interactive table details the parent nitrofuran drugs, their corresponding stable metabolites targeted for analysis, and the resulting derivative formed after reaction with 2-Nitrobenzaldehyde (2-NBA).

Application in Spectroscopic Analysis

The stable adducts formed via derivatization with 2-Nitrobenzaldehyde are analyzed using a combination of chromatography and spectroscopy. irispublishers.com High-Performance Liquid Chromatography (HPLC) is the standard separation technique, while detection is achieved through various spectroscopic methods. sielc.com

The most powerful and widely used technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov This method offers exceptional sensitivity and selectivity, allowing for the quantification and confirmation of nitrofuran metabolite derivatives at trace levels (µg/kg). nih.gov In LC-MS/MS analysis, the derivatized molecules are separated by the HPLC system, ionized (typically via electrospray ionization, ESI), and then detected by the mass spectrometer. acs.orgnih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the 2-NBA adduct) is selected and fragmented to produce characteristic product ions. icmm.ac.cn This transition from a precursor to a product ion is a unique signature for each analyte, providing very high confidence in its identification. scielo.br For even greater accuracy, stable isotope-labeled internal standards, prepared using ¹³C-labeled 2-Nitrobenzaldehyde, are often employed to compensate for matrix effects and procedural losses. acs.orgnih.govresearchgate.net

While LC-MS/MS is the confirmatory method of choice, HPLC coupled with Ultraviolet (UV) or Photodiode Array (PDA) detectors can also be used. irispublishers.comacs.org The nitrophenyl group introduced during derivatization provides a strong chromophore, enabling reliable detection by UV-Vis spectroscopy. zldm.ru For example, derivatives of 1,1-dimethylhydrazine (B165182) (UDMH) with 2-NBA are detected at 308 nm. zldm.ru Though less sensitive and specific than mass spectrometry, HPLC-UV/PDA serves as a robust method for screening purposes. acs.org

Table 2: Spectroscopic Analysis of 2-Nitrobenzaldehyde Derivatives This interactive table summarizes the common spectroscopic techniques and parameters used for the analysis of nitrofuran metabolite derivatives.

Computational and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for understanding the electronic structure, stability, and reactivity of molecules. For 2-(2-nitrophenyl)benzaldehyde, these computational methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometries, including bond lengths and angles. For this compound and related structures, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31G*, are employed to predict the most stable conformation. researchgate.nettandfonline.comresearchgate.net

Studies on related nitro-aromatic aldehydes reveal key structural features. For instance, calculations on 2-nitrobenzaldehyde (B1664092) suggest a non-coplanar conformation where the nitro group is significantly twisted with respect to the phenyl ring to minimize steric repulsion. researchgate.net This twisting influences the compound's reactivity. The aldehyde group, in contrast, tends to be more coplanar with the benzene (B151609) ring. researchgate.net The geometric parameters for a molecule are typically calculated in the gas phase and represent an isolated molecule, which can lead to minor discrepancies when compared with experimental data from crystal structures where intermolecular forces are at play. tandfonline.com

Below is a table of typical calculated bond lengths and angles for structures related to this compound, based on DFT calculations and gas-phase electron diffraction data for benzaldehyde (B42025) and other substituted aromatics. acs.orgesisresearch.org

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | ~1.21 - 1.23 Å | The length of the carbonyl double bond in the aldehyde group. acs.org |

| C-N (Nitro) Bond Length | ~1.46 Å | The length of the bond connecting the nitro group to the phenyl ring. esisresearch.org |

| N-O (Nitro) Bond Length | ~1.22 - 1.23 Å | The length of the bonds within the nitro group. tandfonline.com |

| C-C (Ring) Bond Length | ~1.39 - 1.40 Å | The average length of the carbon-carbon bonds within the benzene rings. acs.org |

| C-C (Inter-ring) Bond Length | ~1.48 Å | The length of the single bond connecting the two phenyl rings. acs.org |

| C-C=O Bond Angle | ~123.6° | The angle formed by the ring carbon, the carbonyl carbon, and the oxygen atom. acs.org |

| O-N-O Bond Angle | ~125° | The angle within the nitro group. |

| C-C-N Bond Angle | ~118° - 120° | The angle formed by two ring carbons and the nitrogen of the nitro group. |

Potential Energy Surface (PES) mapping is a crucial computational technique for visualizing the energy of a molecular system as a function of its geometric coordinates. For photochemical reactions, the PES provides a landscape that dictates the probable pathways a reaction will follow upon electronic excitation. Key features of a PES include minima, which correspond to stable species like reactants and products, and saddle points (transition states), which are the energy barriers between minima.

For o-nitrobenzyl compounds, which are structurally related to this compound, DFT calculations have been used to map the potential energy surfaces of their photochemical reactions. nih.govrsc.org Upon absorption of light, the molecule is promoted to an excited state PES. The subsequent reaction path involves moving from the initial excited geometry (Franck-Condon point) to lower energy regions on the surface, often passing through transition states and intermediates before decaying back to the ground state to form products. nih.govrsc.org These calculations have been instrumental in elucidating the complex, multi-step mechanisms of photorelease and rearrangement reactions characteristic of these compounds. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the LUMO is related to a molecule's electrophilicity (ability to accept electrons), while the HOMO energy relates to its nucleophilicity (ability to donate electrons). wuxiapptec.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting chemical reactivity and stability. iucr.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. iucr.org These are often termed "hard molecules". iucr.org

A small HOMO-LUMO gap suggests the molecule is more polarizable, has high chemical reactivity, and low kinetic stability. iucr.orgresearchgate.net These are known as "soft molecules". iucr.org

For this compound, the presence of the electron-withdrawing nitro and aldehyde groups is expected to lower the energy of the LUMO, making the molecule a good electrophile. The HOMO-LUMO gap can be calculated using DFT methods, and this value helps in predicting its behavior in various reactions. globalresearchonline.net For example, a low LUMO energy indicates that the molecule will be susceptible to nucleophilic attack. wuxiapptec.com

| Parameter | Definition | Implication for Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Related to the ability to donate electrons (nucleophilicity). |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the ability to accept electrons (electrophilicity). wuxiapptec.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | A small gap indicates high reactivity and polarizability. iucr.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A measure of resistance to change in electron distribution. Hard molecules have a large energy gap. iucr.org |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. iucr.org |

Potential Energy Surface Mapping

Reaction Mechanism Elucidation

Understanding the detailed step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. For this compound, computational and experimental studies have been combined to elucidate the mechanisms of its key transformations.

The photochemistry of o-nitrobenzyl compounds is a well-studied area, primarily because of their use as photoremovable protecting groups. acs.org The generally accepted primary photochemical process involves an intramolecular hydrogen atom abstraction by one of the oxygen atoms of the excited nitro group from the benzylic position of the adjacent substituent. uni-konstanz.deresearchgate.net This transfer results in the formation of a transient ground-state intermediate known as an aci-nitro tautomer. researchgate.netnih.gov

Once formed, the aci-nitro intermediate is at a branching point and can follow several pathways depending on the solvent and pH:

Cyclization Pathway : In neutral aqueous solutions (pH 3-8), the aci-nitro intermediate can undergo cyclization to form a five-membered ring intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. nih.govrsc.orgnih.gov This cyclic intermediate is unstable and subsequently undergoes ring-opening to yield the final product, which is typically an o-nitroso carbonyl compound (e.g., 2-nitrosobenzaldehyde). nih.govrsc.org

Hydrated Intermediate Pathway : In aprotic solvents or under acidic/basic aqueous conditions, the reaction can proceed via the formation of hydrated nitroso compounds. nih.govrsc.org

These complex pathways have been unraveled through a combination of techniques including laser flash photolysis, time-resolved infrared spectroscopy (TRIR), and DFT calculations, which have helped to identify and characterize the fleeting intermediates involved. nih.govrsc.org

Condensation reactions are crucial for carbon-carbon and carbon-heteroatom bond formation. This compound can participate in several such reactions.

One of the most significant is the Friedländer annulation , which is a widely used method for synthesizing quinolines. researchgate.net The classical Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde). researchgate.netorganic-chemistry.org In the context of this compound, the reaction first requires the in situ reduction of the nitro group to an amino group (forming 2-aminobenzaldehyde). nih.gov This can be achieved using reagents like iron in acetic acid (Fe/AcOH). nih.gov

The mechanism of the Friedländer reaction is generally understood to proceed as follows:

Aldol (B89426) Condensation : An initial base- or acid-catalyzed aldol-type condensation occurs between the enolate of the active methylene (B1212753) compound and the carbonyl group of the 2-aminobenzaldehyde. nih.govresearchgate.net

Cyclization and Dehydration : The resulting aldol adduct rapidly undergoes an intramolecular cyclization (aminolysis), where the amino group attacks the ketone carbonyl. This is followed by the elimination of a water molecule to form the stable, aromatic quinoline (B57606) ring. organic-chemistry.orgnih.govresearchgate.net

Another relevant transformation is the Claisen-Schmidt condensation , which typically forms chalcones. However, studies involving 2-nitrobenzaldehyde have shown that the presence of the strong electron-withdrawing nitro group on the benzaldehyde ring decreases the positive charge on the carbonyl carbon. This reduces its reactivity towards nucleophilic addition, which is the initial step of the condensation, and can sometimes lead to the formation of aldol addition products instead of the fully condensed chalcone (B49325).

Nucleophilic Addition and Substitution Mechanisms

The aldehyde functional group in this compound is an electrophilic center, susceptible to nucleophilic attack. This reaction, termed nucleophilic addition, is fundamental to its chemistry, initiating transformations that lead to more complex molecular architectures. masterorganicchemistry.compressbooks.pub In a typical mechanism, a nucleophile attacks the carbonyl carbon, causing the carbon to rehybridize from sp² to sp³ and forming a tetrahedral alkoxide intermediate. pressbooks.pub Subsequent protonation yields an alcohol. pressbooks.pub

While specific studies detailing a broad range of nucleophilic additions to this compound are limited, its reactivity can be understood through related synthetic applications. For instance, a key step in the synthesis of dibenzo[b,f]azepine scaffolds involves a nucleophilic addition to a related aldehyde. In this process, an o-nitrobenzyl carbanion, generated from o-nitrobenzyl chloride using tetrakis(dimethylamino)ethylene (B1198057) (TDAE), acts as the nucleophile, attacking the aldehyde group of 2-chlorobenzaldehyde. rsc.orgrsc.org This reaction produces 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol, a crucial precursor for subsequent cyclization. rsc.orgrsc.org

The electronic properties of the substituent groups significantly influence the reactivity of the aldehyde. The presence of the electron-withdrawing nitro group (-NO₂) on the adjacent phenyl ring is expected to impact the electrophilicity of the carbonyl carbon. wiserpub.com Research on substituted benzaldehydes suggests that a nitro group generally decreases the electron density on the aromatic ring, which in turn can reduce the partial positive charge on the carbonyl carbon and thereby decrease its reactivity toward nucleophiles.

Intramolecular Cyclization Mechanistic Insights

A significant area of investigation for derivatives of this compound is their application in constructing fused heterocyclic systems, particularly dibenzo[b,f]azepines, which are valuable pharmacological scaffolds. rsc.orgresearchgate.net The mechanism for this transformation typically involves an intramolecular cyclization, where the two phenyl rings are fused by the formation of a new C-N bond.

A well-documented pathway involves the initial reduction of the nitro group on the precursor molecule, 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol, to an amino group (-NH₂). This is commonly achieved using reagents like palladium on carbon (Pd/C) with hydrazine (B178648) hydrate. rsc.orgrsc.org The resulting intermediate, 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol, possesses both the nucleophilic amino group and an aryl halide, setting the stage for an intramolecular cyclization. rsc.orgrsc.org

The key cyclization step is an intramolecular Buchwald-Hartwig amination. rsc.orgrsc.org This palladium-catalyzed cross-coupling reaction forms the central seven-membered azepine ring. The mechanism involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by coordination of the amino group to the palladium center and subsequent reductive elimination to form the C-N bond, yielding the 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol scaffold. rsc.orgrsc.org This process highlights a sophisticated use of the biphenyl (B1667301) backbone of the parent compound to create therapeutically relevant molecules. rsc.org

Solvent Effects in Reaction Dynamics

The choice of solvent plays a critical role in the dynamics and outcome of chemical reactions, influencing reaction rates and yields by stabilizing or destabilizing reactants, transition states, and products. novapublishers.com For the intramolecular cyclization of 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol to form the dibenzazepine (B1670418) product, the solvent effect has been explicitly studied.

In the optimization of the intramolecular Buchwald-Hartwig coupling, various solvents were tested to determine the ideal conditions for the reaction. The study compared the efficacy of tetrahydrofuran (B95107) (THF), 1,4-dioxane (B91453), and toluene (B28343). The results, summarized in the table below, demonstrate that the choice of solvent has a profound impact on the yield of the cyclized product. rsc.orgresearchgate.net Toluene was identified as the superior solvent for this specific transformation, affording a significantly higher yield compared to THF and 1,4-dioxane under the tested conditions. rsc.orgresearchgate.net This suggests that the less polar, aromatic nature of toluene may better facilitate the catalytic cycle of the palladium complex in this specific C-N bond formation. rsc.org

| Entry | Solvent | Base | Ligand | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | THF | K₂CO₃ | Xantphos | 50-60 | 2 | 9 |

| 2 | 1,4-Dioxane | NaOt-Bu | XPhos | 110 | 16 | <5 |

| 3 | Toluene | K₂CO₃ | Xantphos | 110 | 16 | 14 |

| 4 | Toluene | K₂CO₃ | Xantphos | 170 (MW) | 8 | 52 |

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are instrumental in elucidating the intricate structural features of 2-(2-Nitrophenyl)benzaldehyde. By probing the interactions of the molecule with electromagnetic radiation, researchers can deduce the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-specific information about the chemical environment within the molecule.

In the ¹H NMR spectrum of a related compound, 3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one, the aromatic protons of the two benzene (B151609) rings appear as a multiplet in the range of 6.89 - 8.26 ppm. For a derivative of this compound, the aromatic protons are observed between δ 7.60-8.44 ppm. jetir.org In another study involving a derivative, the aromatic protons were found in the range of 7.24-8.00 ppm. The aldehyde proton (CHO) signal, a key identifier, is typically observed as a singlet at a downfield chemical shift, for instance, at 10.52 ppm in a similar biphenyl (B1667301) carboxaldehyde. rsc.org

The ¹³C NMR spectrum provides complementary information on the carbon framework. For a biphenyl carboxaldehyde derivative, the aldehydic carbon (CHO) resonates at approximately 189.8 ppm. rsc.org Aromatic carbons typically appear in the region of 119 to 150 ppm. rsc.orgscirp.org For instance, in one analysis, aromatic carbon signals were observed at δ 119.7, 126.4, 127.6, 129.1, 129.5, 133.2, 135.2, 142.2, 146.8, and 149.1 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | Aromatic (Ar-H) | 7.24 - 8.44 | jetir.orgrsc.org |

| ¹H | Aldehyde (CHO) | ~10.52 | rsc.org |

| ¹³C | Aromatic (Ar-C) | 119 - 150 | rsc.orgscirp.org |

| ¹³C | Aldehyde (CHO) | ~189.8 | rsc.org |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative being analyzed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds are characteristic and provide a molecular fingerprint.

The IR spectrum of compounds containing a nitro group (NO₂) typically shows two distinct stretching bands. For nitro-substituted benzaldehydes, these bands appear around 1514-1520 cm⁻¹ for the asymmetric stretch and 1346-1352 cm⁻¹ for the symmetric stretch. The presence of the aldehyde carbonyl group (C=O) is confirmed by a sharp absorption band in the region of 1654-1669 cm⁻¹. Aromatic C=C stretching vibrations are generally observed in the 1424-1603 cm⁻¹ range.

Table 2: Key IR Absorption Frequencies for this compound and Related Structures

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1514 - 1520 | |

| Nitro (NO₂) | Symmetric Stretch | 1346 - 1352 | |

| Carbonyl (C=O) | Stretch | 1654 - 1669 | |

| Aromatic (C=C) | Stretch | 1424 - 1603 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. A study on the three isomers of nitrobenzaldehyde revealed several key absorption bands. uni-muenchen.deresearchgate.net